REACTION_CXSMILES
|
C([O:3][C:4](=[O:11])[C:5]([CH3:10])=[CH:6][CH:7]([CH3:9])[CH3:8])C.[OH-].[K+]>O.CCO>[CH3:10][C:5](=[CH:6][CH:7]([CH3:9])[CH3:8])[C:4]([OH:11])=[O:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CC(C)C)C)=O
|
Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
water EtOH
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O.CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 d
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The EtOH was stripped off on a rotary evaporator
|
Type
|
WASH
|
Details
|
the remaining mixture was washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
The combined ethereal washings were extracted with 2 N aq. NaOH (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
Under cooling with an ice/water bath
|
Type
|
ADDITION
|
Details
|
conc. aq. H3PO4 (200 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with Et2O (200 ml)
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with water (200 ml) and brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in a rotary evaporator
|
Name
|
2,4-dimethyl-pent-2-enoic acid
|
Type
|
product
|
Smiles
|
CC(C(=O)O)=CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |